

An In-depth Technical Guide to the Mass Spectrum of 2-Ethylbutyl Acetate

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Compound of Interest

Compound Name: *2-Ethylbutyl acetate*

Cat. No.: *B155402*

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This technical guide provides a comprehensive overview of the mass spectrum of **2-Ethylbutyl acetate**, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fragmentation pattern under electron ionization, presents the mass spectral data in a structured format, outlines a typical experimental protocol for its acquisition, and visualizes the key fragmentation pathway.

Introduction to 2-Ethylbutyl Acetate

2-Ethylbutyl acetate (C₈H₁₆O₂) is a carboxylic ester with a molecular weight of 144.21 g/mol.[1][2][3] It is a clear, colorless liquid with a characteristic fruity odor, often described as reminiscent of banana and apricot.[4] Its physical and chemical properties are well-documented, and it finds applications as a flavoring and fragrance agent.[4][5] Understanding its mass spectral behavior is crucial for its identification and quantification in various matrices.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **2-Ethylbutyl acetate** is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and the PubChem database.[1][2]

Table 1: Key Mass Spectral Data for **2-Ethylbutyl Acetate** (EI-MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
43	99.99	[CH ₃ CO] ⁺
55	18.45	[C ₄ H ₇] ⁺
57	9.80	[C ₄ H ₉] ⁺
69	17.91	[C ₅ H ₉] ⁺
84	28.51	[C ₆ H ₁₂] ⁺
85	10.20	[M - C ₄ H ₉ O] ⁺
115	1.50	[M - C ₂ H ₅] ⁺
144	Not Observed	[M] ⁺ (Molecular Ion)

Data sourced from NIST and PubChem.[\[1\]](#)[\[2\]](#)

Experimental Protocol for Mass Spectrum Acquisition

The following section outlines a typical experimental protocol for acquiring the electron ionization mass spectrum of **2-Ethylbutyl acetate** using a gas chromatography-mass spectrometry (GC-MS) system.

3.1. Instrumentation

A standard benchtop GC-MS system, such as a Hitachi M-80B or equivalent, equipped with a capillary gas chromatography column and an electron ionization source is suitable for this analysis.[\[1\]](#)

3.2. Sample Preparation

A dilute solution of **2-Ethylbutyl acetate** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A typical concentration is in the range of 10-100 µg/mL.

3.3. Gas Chromatography (GC) Conditions

- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 200 °C.
 - Final hold: Hold at 200 °C for 5 minutes.

3.4. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[\[1\]](#)
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-200.
- Scan Rate: 2 scans/second.
- Transfer Line Temperature: 280 °C.

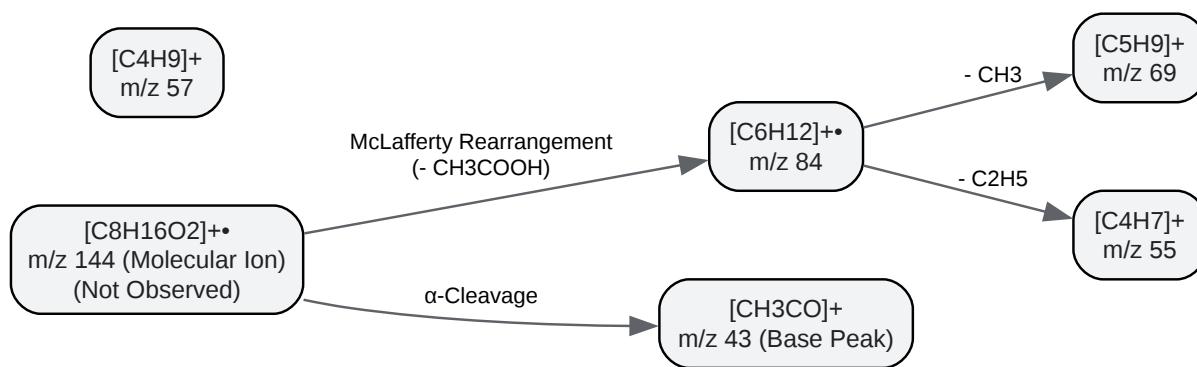
3.5. Data Acquisition and Processing

The mass spectra are recorded as the **2-Ethylbutyl acetate** elutes from the GC column. The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's data acquisition software. Background subtraction is performed to obtain a clean mass spectrum of the analyte.

Fragmentation Pathway of 2-Ethylbutyl Acetate

The fragmentation of **2-Ethylbutyl acetate** under electron ionization primarily proceeds through several key pathways, which are initiated by the loss of an electron to form a molecular ion ($[M]^+$). Although the molecular ion is often not observed in the spectrum due to its instability, its fragmentation gives rise to the observed ions.

The most prominent fragmentation is the α -cleavage and McLafferty rearrangement, which are common in esters. The following diagram illustrates the principal fragmentation pathway leading to the most abundant ions observed in the mass spectrum.



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Caption: Proposed fragmentation pathway of **2-Ethylbutyl acetate** under EI-MS.

Explanation of Key Fragments:

- m/z 84: This significant ion is formed via a McLafferty rearrangement, a characteristic fragmentation of esters. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral molecule of acetic acid (CH_3COOH).
- m/z 43: The base peak at m/z 43 corresponds to the acylium ion ($[CH_3CO]^+$), which is formed by the cleavage of the C-O bond adjacent to the carbonyl group (α -cleavage). Its high stability contributes to its high abundance.
- m/z 57, 69, 55: These ions are likely formed from the subsequent fragmentation of the $C_6H_{12}^{+•}$ ion (m/z 84) through the loss of alkyl radicals. For instance, the loss of a methyl

radical ($\cdot\text{CH}_3$) from the m/z 84 ion would result in the ion at m/z 69. The ion at m/z 55 could be formed by the loss of an ethyl radical ($\cdot\text{C}_2\text{H}_5$). The ion at m/z 57 corresponds to the butyl cation ($[\text{C}_4\text{H}_9]^+$).

Conclusion

The mass spectrum of **2-Ethylbutyl acetate** is well-defined, with a dominant base peak at m/z 43 and a characteristic fragment at m/z 84 resulting from a McLafferty rearrangement. This in-depth guide provides the necessary data, a standardized experimental protocol, and a clear visualization of the fragmentation pathway to aid researchers in the unequivocal identification and analysis of this compound. The provided information is essential for professionals engaged in quality control, metabolomics, and other areas of chemical analysis where the identification of volatile and semi-volatile organic compounds is critical.

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